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Cat. No.: B103548 Get Quote

Application Notes: (Tetrahydrofuran-3-yl)methanol
in Medicinal Chemistry
Introduction

(Tetrahydrofuran-3-yl)methanol is a valuable heterocyclic building block in medicinal

chemistry. Its saturated, non-planar tetrahydrofuran (THF) ring offers a desirable scaffold to

improve the physicochemical properties of drug candidates, such as solubility and metabolic

stability, while providing a hydroxyl group as a handle for further synthetic modifications. The

THF moiety can serve as a bioisosteric replacement for other groups, such as phenyl rings, to

modulate a molecule's biological activity and pharmacokinetic profile.

Key Applications

The (Tetrahydrofuran-3-yl)methanol building block and its isomers have been successfully

incorporated into a range of biologically active molecules, demonstrating their utility in drug

discovery across various therapeutic areas.

Kinase Inhibitors: The tetrahydrofuran motif is utilized in the design of potent and selective

kinase inhibitors. For instance, a series of (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-

d]pyrimidin-7-ones have been developed as novel and selective inhibitors of Activated

Cdc42-associated kinase 1 (ACK1).[1][2][3] One of the most promising compounds from this

series, 10zi, demonstrated high potency against ACK1 kinase with an IC50 of 2.1 nM.[1][3]
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The incorporation of the tetrahydrofuran moiety was guided by structure-based drug design

to optimize interactions within the ATP-binding pocket of the kinase.[1]

Antiviral Agents: (Tetrahydrofuran-3-yl)methanol is a key intermediate in the synthesis of

antiviral drugs. It is a precursor for the side chain of Penciclovir, a guanine analogue used for

the treatment of herpesvirus infections. The THF ring in these nucleoside analogues mimics

the deoxyribose sugar of natural nucleosides.

Central Nervous System (CNS) Agents: The favorable physicochemical properties imparted

by the tetrahydrofuran ring, such as increased solubility and the potential to cross the blood-

brain barrier, make it an attractive scaffold for the development of drugs targeting the CNS.

Novel tetracyclic tetrahydrofuran derivatives have been evaluated for their potential as

broad-spectrum psychotropic agents.[4]

Bioisosteric Replacement: In drug design, the replacement of a chemical group with another

that has similar physical or chemical properties is a common strategy to optimize lead

compounds. The tetrahydrofuran ring can act as a non-classical bioisostere for a phenyl

group, offering a three-dimensional scaffold that can improve metabolic stability and solubility

while maintaining or improving biological activity.

Data Presentation
The following table summarizes the in vitro activity and pharmacokinetic properties of a potent

ACK1 inhibitor incorporating a tetrahydrofuran-methanol derivative.

Compound Target Kinase IC50 (nM)
SRC Kinase
IC50 (nM)

Oral
Bioavailability
(F%) in Rats
(10 mg/kg)

10zi ACK1 2.1 218.7 19.8%

Data sourced from Li, Q., et al. (2023). J Med Chem.[1][3]
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Protocol 1: Synthesis of a (Tetrahydrofuran-2-yl)methyl-
substituted Pyrido[2,3-d]pyrimidin-7-one as an ACK1
Kinase Inhibitor
This protocol describes a representative synthesis for the incorporation of a tetrahydrofuran-

methanol derivative into a pyrido[2,3-d]pyrimidin-7-one core, based on the synthesis of the

potent ACK1 inhibitor 10zi.[1]

General Workflow for the Synthesis of ACK1 Inhibitor 10zi

Step 1: Nucleophilic Substitution

Step 2: Heck Coupling and Cyclization

Step 3: Suzuki Coupling

5-bromo-2,4-dichloropyrimidine
(R)-5-bromo-2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine (18)

DIPEA, n-BuOH, 80 °C

(R)-(-)-tetrahydrofurfurylamine

(R)-2-chloro-8-((tetrahydrofuran-2-yl)methyl)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (19)

Pd(OAc)2, P(o-tol)3, Et3N, DMF, 120 °C; then Ac2O, 120 °C

trans-but-2-enoic acid

Final Product (e.g., 10zi)

Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 100 °C

Aniline derivative

Click to download full resolution via product page

Caption: Synthetic workflow for an ACK1 inhibitor.

Materials:

5-bromo-2,4-dichloropyrimidine
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(R)-(-)-tetrahydrofurfurylamine

Diisopropylethylamine (DIPEA)

n-Butanol (n-BuOH)

trans-but-2-enoic acid

Palladium(II) acetate (Pd(OAc)2)

Tri(o-tolyl)phosphine (P(o-tol)3)

Triethylamine (Et3N)

N,N-Dimethylformamide (DMF)

Acetic anhydride (Ac2O)

Appropriately substituted aniline boronic acid or ester

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

Potassium carbonate (K2CO3)

1,4-Dioxane

Water

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

Step 1: Synthesis of (R)-5-bromo-2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine

(18)

To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in n-butanol, add

diisopropylethylamine (1.5 eq).

Add (R)-(-)-tetrahydrofurfurylamine (1.1 eq) dropwise to the mixture at room temperature.
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Heat the reaction mixture to 80 °C and stir for 4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to afford compound 18.

Step 2: Synthesis of (R)-2-chloro-8-((tetrahydrofuran-2-yl)methyl)-5-methylpyrido[2,3-

d]pyrimidin-7(8H)-one (19)

To a solution of compound 18 (1.0 eq) in DMF, add trans-but-2-enoic acid (1.2 eq), tri(o-

tolyl)phosphine (0.2 eq), palladium(II) acetate (0.1 eq), and triethylamine (3.0 eq).

Heat the mixture to 120 °C and stir for 12 hours under an inert atmosphere.

After cooling to room temperature, add acetic anhydride (5.0 eq) and heat the mixture to 120

°C for an additional 2 hours.

Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the residue by silica gel chromatography to yield compound 19.

Step 3: Synthesis of the Final ACK1 Inhibitor (e.g., 10zi)

In a reaction vessel, combine compound 19 (1.0 eq), the corresponding aniline boronic acid

or ester (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq), and

potassium carbonate (2.0 eq).

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

Heat the reaction mixture to 100 °C and stir for 6 hours under an inert atmosphere.

After cooling, dilute the mixture with water and extract with ethyl acetate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the combined organic layers over anhydrous sodium sulfate and concentrate under

reduced pressure.

Purify the crude product by silica gel chromatography to obtain the final pure compound.

Signaling Pathway and Logic Diagrams
Diagram 1: General Strategy for Bioisosteric Replacement

Bioisosteric Replacement

Lead Compound
(e.g., with Phenyl Ring)

(Tetrahydrofuran-3-yl)methanol
or isomer

Introduce 3D character
Improve solubility

Enhance metabolic stability

Optimized Candidate
(Improved Properties)

Click to download full resolution via product page

Caption: Bioisosteric replacement strategy.

Diagram 2: ACK1 Signaling Pathway Inhibition
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Caption: Inhibition of the ACK1 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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